Pellitorine

Catalog No.
S538925
CAS No.
18836-52-7
M.F
C14H25NO
M. Wt
223.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pellitorine

CAS Number

18836-52-7

Product Name

Pellitorine

IUPAC Name

(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

InChI

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+

InChI Key

MAGQQZHFHJDIRE-BNFZFUHLSA-N

SMILES

CCCCCC=CC=CC(=O)NCC(C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

N-isobutyldeca-trans-2,trans-4-dienamide, pellitorine

Canonical SMILES

CCCCCC=CC=CC(=O)NCC(C)C

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)NCC(C)C

Description

The exact mass of the compound Pellitorine is 223.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Polyunsaturated Alkamides - Supplementary Records. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Pellitorine in Insecticide Research

Pellitorine is a naturally occurring insecticidal alkaloid found in various plants, most notably in species of Anacyclus pyrethrum and Spilanthes acmella []. Research into pellitorine's insecticidal properties focuses on its potential as a "green" alternative to synthetic insecticides.

  • Mode of Action: Studies suggest pellitorine disrupts the nervous system of insects by acting on sodium channels, leading to paralysis and death []. This mechanism differs from some common synthetic insecticides, potentially reducing the risk of insects developing resistance.

Pellitorine as a Repellent

Another area of scientific research explores pellitorine's potential as an insect repellent. Studies have shown it can repel mosquitoes, flies, and other insects []. This research investigates the use of pellitorine in formulations for personal insect repellents or crop protection.

  • Challenges and Considerations: While research shows promise, formulating pellitorine for practical use has challenges. Pellitorine can be irritating to the skin and eyes, limiting its application in some contexts []. Additionally, research is needed to determine the long-term efficacy and environmental impact of pellitorine-based repellents.

Pellitorine in Other Scientific Research

There is limited research exploring other potential applications of pellitorine. Some studies have investigated its potential as an analgesic (pain reliever) [], but further research is needed to determine its effectiveness and safety for this purpose.

Pellitorine is a natural compound primarily isolated from the roots of Piper nigrum, commonly known as black pepper. It is classified as an N-isobutyl-trans-2,trans-4-decadienamide, characterized by a long hydrocarbon chain with two trans double bonds conjugated to a carbonyl group. Its molecular formula is C₁₄H₂₅NO, and it exhibits a melting point of approximately 60–62 °C . Pellitorine has garnered attention due to its diverse biological activities, particularly its potential as an anti-cancer agent.

Characteristic of amides and unsaturated compounds. Notably, it participates in:

  • Ene Reactions: Pellitorine can react with alkenes to form adducts through Pummerer-type intermediates, demonstrating its reactivity in organic synthesis .
  • Hydrolysis: As an amide, pellitorine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Oxidation: The presence of double bonds allows for potential oxidation reactions that could modify its structure and biological activity.

Pellitorine exhibits significant biological activities, including:

  • Cytotoxicity: It has shown strong cytotoxic effects against various cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF-7 (breast cancer), with IC₅₀ values of 13.0 µg/mL and 1.8 µg/mL, respectively .
  • Anticoagulant Properties: Studies indicate that pellitorine possesses antithrombotic activities, affecting the production of coagulation factors such as factor Xa and thrombin .
  • Insecticidal Activity: Pellitorine has been identified as an insecticidal compound, suggesting potential agricultural applications .

Several methods have been developed for the synthesis of pellitorine:

  • Natural Extraction: Pellitorine is primarily extracted from Piper nigrum using solvent extraction methods.
  • Chemical Synthesis: A stereoselective synthesis method involves the elimination reaction of acetic acid from specific precursors to yield pellitorine . This method allows for the production of pure compounds for research and application.

Pellitorine has potential applications across various fields:

  • Pharmaceuticals: Due to its cytotoxic properties, it is being explored as a lead compound in anti-cancer drug development.
  • Agriculture: Its insecticidal properties make it a candidate for use in pest control formulations.
  • Biotechnology: Pellitorine's anticoagulant effects may have implications in developing treatments for thrombotic disorders.

Pellitorine shares structural similarities with several other compounds derived from Piper species or related plants. Here are some notable comparisons:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
PiperineAlkaloid with a similar backboneAntioxidant, anti-inflammatoryMore widely studied; known for pungency
CapsaicinAlkaloid found in chili peppersAnalgesic, anti-inflammatoryUnique for its heat sensation
N-isobutylpiperidineRelated amide structurePotential neuroprotective effectsLess studied; focus on neurobiology

Pellitorine's unique trans double bonds and specific biological activities distinguish it from these similar compounds, making it a subject of interest in both medicinal chemistry and agricultural science.

Pellitorine, systematically named (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is an unsaturated fatty acid amide belonging to the class of isobutylamide alkaloids. Its molecular formula is C₁₄H₂₅NO, with a molecular weight of 223.35 g/mol (Fig. 1). The compound is characterized by conjugated double bonds at positions 2 and 4 of the deca-dienamide chain, which contribute to its biological activity.

Taxonomic origins: Pellitorine is primarily isolated from:

  • Anacyclus pyrethrum (Asteraceae), a Mediterranean medicinal plant.
  • Piper nigrum (Piperaceae), the black pepper plant.
  • Tetradium daniellii (Rutaceae), a species used in traditional Chinese medicine.

Chemical identifiers:

PropertyValue
CAS Registry Number18836-52-7
PubChem CID5318516
SMILESCCCCC/C=C/C=C/C(=O)NCC(C)C
InChI KeyMAGQQZHFHJDIRE-BNFZFUHLSA-N

Historical Context of Discovery and Ethnobotanical Significance

Pellitorine was first isolated in 1949 from the roots of Anacyclus pyrethrum (pellitory) during investigations into its sialogogue properties. Historically, pellitory root was chewed to stimulate salivation in Greco-Arabic medicine, a use later attributed to pellitorine’s interaction with sensory neurons.

Ethnobotanical applications:

  • North African traditions: Used to treat toothache and oral infections due to its tingling and anesthetic effects.
  • Ayurvedic medicine: Incorporated into formulations for respiratory ailments.
  • Insecticidal use: Traditional preparations of A. pyrethrum were applied as natural pesticides, later linked to pellitorine’s neurotoxic effects on insects.

The compound’s insecticidal potential gained attention in the 1950s when Jacobson demonstrated its knockdown efficacy against houseflies (Musca domestica), rivaling pyrethrins.

Research Objectives and Current Status in Academic Literature

Modern research focuses on three key areas:

  • Mechanistic studies: Elucidating interactions with ion channels (e.g., TRPV1) and enzymes (e.g., acyl-CoA cholesteryl acyltransferase).
  • Biomedical applications: Investigating anticancer, antitubercular, and anti-inflammatory properties.
  • Ecological roles: Understanding its function as a plant defense compound against herbivores and pathogens.

A bibliometric analysis reveals a 40% increase in publications since 2010, driven by interest in natural product-derived therapeutics (Table 1).

Table 1: Key research domains for pellitorine (2010–2025)

DomainNotable FindingsReferences
NeuropharmacologyTRPV1 antagonism; inhibition of capsaicin-evoked calcium influx (IC₅₀ = 0.69 mM)
Cancer BiologyCytotoxicity against HL60 (IC₅₀ = 13.0 µg/mL) and MCF-7 (IC₅₀ = 1.8 µg/mL) cells
EntomologyLarvicidal activity against Aedes aegypti via midgut epithelial necrosis
Plant BiochemistryRole in allelopathy and symbiotic microbe interactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless off-white to yellow solid; Spicy herb-type aroma

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

223.193614421 g/mol

Monoisotopic Mass

223.193614421 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

Mp 90-95 °
90-95°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8IS5231171

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
1: Rohm B, Riedel A, Ley JP, Widder S, Krammer GE, Somoza V. Capsaicin, nonivamide and trans-pellitorine decrease free fatty acid uptake without TRPV1 activation and increase acetyl-coenzyme A synthetase activity in Caco-2 cells. Food Funct. 2015 Jan;6(1):173-85. doi: 10.1039/c4fo00435c. Epub 2014 Nov 25. PubMed PMID: 25422952.
2: Veryser L, Taevernier L, Roche N, Peremans K, Burvenich C, De Spiegeleer B. Quantitative transdermal behavior of pellitorine from Anacyclus pyrethrum extract. Phytomedicine. 2014 Dec 15;21(14):1801-7. doi: 10.1016/j.phymed.2014.08.015. Epub 2014 Nov 11. PubMed PMID: 25481393.
3: Lee W, Ku SK, Min BW, Lee S, Jee JG, Kim JA, Bae JS. Vascular barrier protective effects of pellitorine in LPS-induced inflammation in vitro and in vivo. Fitoterapia. 2014 Jan;92:177-87. doi: 10.1016/j.fitote.2013.11.006. Epub 2013 Nov 18. PubMed PMID: 24262867.
4: Lieder B, Zaunschirm M, Holik AK, Ley JP, Hans J, Krammer GE, Somoza V. The Alkamide trans-Pellitorine Targets PPARγ via TRPV1 and TRPA1 to Reduce Lipid Accumulation in Developing 3T3-L1 Adipocytes. Front Pharmacol. 2017 May 31;8:316. doi: 10.3389/fphar.2017.00316. eCollection 2017. PubMed PMID: 28620299; PubMed Central PMCID: PMC5449966.
5: Veryser L, Bracke N, Wynendaele E, Joshi T, Tatke P, Taevernier L, De Spiegeleer B. Quantitative In Vitro and In Vivo Evaluation of Intestinal and Blood-Brain Barrier Transport Kinetics of the Plant N-Alkylamide Pellitorine. Biomed Res Int. 2016;2016:5497402. doi: 10.1155/2016/5497402. Epub 2016 Jul 4. PubMed PMID: 27493960; PubMed Central PMCID: PMC4947679.
6: Ngo QM, Tran PT, Tran MH, Kim JA, Rho SS, Lim CH, Kim JC, Woo MH, Choi JS, Lee JH, Min BS. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway. Phytother Res. 2017 Apr;31(4):663-670. doi: 10.1002/ptr.5780. Epub 2017 Feb 10. PubMed PMID: 28185326.
7: Oláh Z, Rédei D, Pecze L, Vizler C, Jósvay K, Forgó P, Winter Z, Dombi G, Szakonyi G, Hohmann J. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1. Phytomedicine. 2017 Oct 15;34:44-49. doi: 10.1016/j.phymed.2017.06.006. Epub 2017 Jul 3. PubMed PMID: 28899508.
8: Perumalsamy H, Kim JR, Oh SM, Jung JW, Ahn YJ, Kwon HW. Novel histopathological and molecular effects of natural compound pellitorine on larval midgut epithelium and anal gills of Aedes aegypti. PLoS One. 2013 Nov 18;8(11):e80226. doi: 10.1371/journal.pone.0080226. eCollection 2013. PubMed PMID: 24260359; PubMed Central PMCID: PMC3832413.
9: Skaf J, Hamarsheh O, Berninger M, Balasubramanian S, Oelschlaeger TA, Holzgrabe U. Improving anti-trypanosomal activity of alkamides isolated from Achillea fragrantissima. Fitoterapia. 2018 Mar;125:191-198. doi: 10.1016/j.fitote.2017.11.001. Epub 2017 Nov 3. PubMed PMID: 29108932.
10: Ee GC, Lim CM, Rahmani M, Shaari K, Bong CF. Pellitorine, a potential anti-cancer lead compound against HL6 and MCT-7 cell lines and microbial transformation of piperine from Piper Nigrum. Molecules. 2010 Apr 5;15(4):2398-404. doi: 10.3390/molecules15042398. PubMed PMID: 20428051; PubMed Central PMCID: PMC6257300.
11: Walker J, Ley JP, Schwerzler J, Lieder B, Beltran L, Ziemba PM, Hatt H, Hans J, Widder S, Krammer GE, Somoza V. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages. Mol Nutr Food Res. 2017 Feb;61(2). doi: 10.1002/mnfr.201600474. Epub 2016 Nov 15. PubMed PMID: 27666931.
12: Kim SI, Ahn YJ. Larvicidal activity of lignans and alkaloid identified in Zanthoxylum piperitum bark toward insecticide-susceptible and wild Culex pipiens pallens and Aedes aegypti. Parasit Vectors. 2017 May 4;10(1):221. doi: 10.1186/s13071-017-2154-0. PubMed PMID: 28472971; PubMed Central PMCID: PMC5418860.
13: Obst K, Lieder B, Reichelt KV, Backes M, Paetz S, Geißler K, Krammer G, Somoza V, Ley JP, Engel KH. Sensory active piperine analogues from Macropiper excelsum and their effects on intestinal nutrient uptake in Caco-2 cells. Phytochemistry. 2017 Mar;135:181-190. doi: 10.1016/j.phytochem.2016.12.016. Epub 2017 Jan 5. PubMed PMID: 28065397.
14: Ku SK, Lee IC, Kim JA, Bae JS. Anti-septic effects of pellitorine in HMGB1-induced inflammatory responses in vitro and in vivo. Inflammation. 2014 Apr;37(2):338-48. doi: 10.1007/s10753-013-9745-5. PubMed PMID: 24077682.
15: Ku SK, Lee IC, Kim JA, Bae JS. Antithrombotic activities of pellitorine in vitro and in vivo. Fitoterapia. 2013 Dec;91:1-8. doi: 10.1016/j.fitote.2013.08.004. Epub 2013 Aug 22. PubMed PMID: 23973654.
16: Althaus JB, Kaiser M, Brun R, Schmidt TJ. Antiprotozoal activity of Achillea ptarmica (Asteraceae) and its main alkamide constituents. Molecules. 2014 May 20;19(5):6428-38. doi: 10.3390/molecules19056428. PubMed PMID: 24853616; PubMed Central PMCID: PMC6271219.
17: JACOBSON M. The structure of pellitorine. J Am Chem Soc. 1949 Jan;71(1):366. PubMed PMID: 18108975.
18: Obst K, Paetz S, Backes M, Reichelt KV, Ley JP, Engel KH. Evaluation of unsaturated alkanoic acid amides as maskers of epigallocatechin gallate astringency. J Agric Food Chem. 2013 May 8;61(18):4242-9. doi: 10.1021/jf400455z. Epub 2013 Apr 24. PubMed PMID: 23582039.
19: CROMBIE L, HARPER SH. Synthesis of a physiologically active compound of the pellitorine structure. Nature. 1949 Dec 17;164(4181):1053. PubMed PMID: 15408072.
20: RAPHAEL RA, SONDHEIMER F. Synthesis of geometrical isomers of pellitorine and herculin. Nature. 1949 Oct 22;164(4173):707. PubMed PMID: 15406836.

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